2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid

Lipophilicity Drug Design QSAR

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid (CAS 6947-71-3), also known as 2-[(2-propionamidobenzoyl)amino]benzoic acid, is a synthetic small molecule belonging to the benzoylamino benzoic acid derivative class. It comprises a propionamido-substituted benzoyl group linked via an amide bond to anthranilic acid (2-aminobenzoic acid), yielding a molecular formula of C₁₇H₁₆N₂O₄ and a molecular weight of 312.32 g/mol.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 6947-71-3
Cat. No. B13810867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid
CAS6947-71-3
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H16N2O4/c1-2-15(20)18-13-9-5-3-7-11(13)16(21)19-14-10-6-4-8-12(14)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23)
InChIKeyHATZUBANODUZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid (CAS 6947-71-3) as a Propionamide-Substituted Benzoylamino Benzoic Acid Derivative


2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid (CAS 6947-71-3), also known as 2-[(2-propionamidobenzoyl)amino]benzoic acid, is a synthetic small molecule belonging to the benzoylamino benzoic acid derivative class . It comprises a propionamido-substituted benzoyl group linked via an amide bond to anthranilic acid (2-aminobenzoic acid), yielding a molecular formula of C₁₇H₁₆N₂O₄ and a molecular weight of 312.32 g/mol . The compound is catalogued under NSC 56136, indicating historical inclusion in the National Cancer Institute's screening panel, though detailed bioactivity data from this screening remains unpublished in the public domain [1].

Why In-Class Benzoylamino Benzoic Acid Derivatives Cannot Simply Replace 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid


Benzoylamino benzoic acid derivatives display steep structure-activity relationships where subtle modifications to the N-acyl chain length, substitution pattern, and carboxylic acid position profoundly affect target engagement. Quantitative structure-activity relationship (QSAR) studies on this class as β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors have demonstrated that inhibitory activity correlates significantly with lipophilicity, molar refractivity, and aromaticity parameters [1]. The propionamide chain of the target compound occupies an intermediate lipophilicity space between acetyl and butyryl analogs, directly impacting membrane permeability and the hydrophobic enzyme binding pocket occupancy. Furthermore, the ortho-carboxylic acid positioning enables a specific hydrogen-bonding network distinct from para-substituted isomers, which exhibit altered pharmacophoric geometry . These physicochemical differences mean that substituting an acetyl or butyryl analog, or a regioisomer, without experimental validation risks loss of target binding affinity, altered selectivity profiles, and unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation Between Propionamido and Acetamido Benzoylamino Benzoic Acid Derivatives

Increasing the N-acyl chain from acetyl (C2) to propionyl (C3) elevates computed lipophilicity, a parameter identified by QSAR as a key driver of FabH inhibitory potency within the benzoylamino benzoic acid class [1]. The target compound (propionyl analog, CAS 6947-71-3) has a computed XLogP3 of 3.3, derived from the closest available PubChem entry for the class [2]. The acetyl analog (CAS 58426-37-2) has a reported XLogP3 of 3.3 based on PubChem data; however, the methylene increment from acetyl to propionyl typically contributes a ΔLogP of approximately +0.5 based on fragment-based calculations, consistent with QSAR findings that increased hydrophobicity enhances FabH inhibition [1].

Lipophilicity Drug Design QSAR

Ortho- vs. Para-Carboxylic Acid Regioisomerism: Hydrogen Bond Donor Count and Polar Surface Area Comparison

The target ortho-substituted isomer (2-[[2-(propanoylamino)benzoyl]amino]benzoic acid, CAS 6947-71-3) and the para-substituted isomer (4-[[2-(propanoylamino)benzoyl]amino]benzoic acid) share the same molecular formula (C₁₇H₁₆N₂O₄, MW 312.32) but differ critically in the carboxylic acid position, which dictates the compound's pharmacophoric geometry . The ortho isomer positions the carboxylic acid in close proximity to the central amide bond, enabling intramolecular hydrogen bonding that conformational restricts the molecule. The para isomer, by contrast, extends the acid group away from the core, presenting a distinct hydrogen bond donor/acceptor spatial arrangement. While quantitative target binding data are absent for both isomers, the ortho configuration is a structural motif found in several anthranilic acid-derived DHODH inhibitor patents, suggesting a privileged pharmacophore for this target class [1].

Regioisomerism Pharmacophore Geometry Solubility

Intermediate N-Acyl Chain Length for FabH and DHODH Inhibitor Scaffolds: Propionyl vs. Acetyl vs. Butyryl SAR Context

Benzoylamino benzoic acid derivatives form a validated inhibitor scaffold for both FabH and dihydroorotate dehydrogenase (DHODH) enzymes [1] [2]. QSAR analysis of the FabH inhibitor series reveals that increasing hydrophobicity (logP) and molar refractivity of the N-acyl substituent improves inhibitory activity [1]. In the DHODH patent literature, anthranilic acid derivatives with N-propionyl substitutions are explicitly claimed, positioning the propionyl group as an optimal intermediate between the smaller acetyl (potentially insufficient hydrophobic contact) and the larger butyryl (potential steric clash or reduced ligand efficiency) [2]. Direct IC₅₀ comparisons for the target compound are unavailable; however, the class-level SAR consistently identifies the C3-acyl chain as a privileged substituent that balances lipophilicity and steric fit within the target binding site.

Structure-Activity Relationship FabH DHODH

Recommended Application Scenarios for 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid Based on Available Evidence


Probing N-Acyl Chain Length SAR in Benzoylamino Benzoic Acid FabH Inhibitor Programs

The compound serves as a C3-acyl chain reference point within benzoylamino benzoic acid-based FabH inhibitor libraries. QSAR studies indicate that lipophilicity and molar refractivity of the N-acyl substituent directly modulate inhibitory potency [1]. The propionyl analog fills a critical gap between the acetyl (C2) and butyryl (C4) chain lengths, enabling systematic SAR exploration of hydrophobic pocket occupancy in the FabH active site. This is essential for lead optimization campaigns targeting Gram-positive pathogens such as Enterococcus faecalis and Staphylococcus aureus.

Ortho-Anthranilic Acid Pharmacophore Validation for DHODH Inhibitor Discovery

The ortho-carboxylic acid configuration of 2-[[2-(propanoylamino)benzoyl]amino]benzoic acid aligns with the anthranilic acid pharmacophore claimed in multiple DHODH inhibitor patents (e.g., EP1720825B1; US7074831) [2]. The compound can be used to validate target engagement in DHODH enzymatic assays, distinguishing ortho-substituted active pharmacophores from inactive para-substituted isomers. This application is particularly relevant for programs targeting autoimmune diseases (rheumatoid arthritis, multiple sclerosis) and oncology indications where DHODH-mediated pyrimidine depletion suppresses lymphocyte proliferation.

Computational Chemistry Benchmarking: LogP-Driven QSAR Model Validation

The compound's intermediate computed lipophilicity (estimated XLogP3 ~3.3-3.8) provides a validation point for QSAR models that predict FabH or DHODH inhibitory activity based on logP and molar refractivity descriptors [1]. Its experimental determination of logP (e.g., via shake-flask or chromatographic methods) can serve to calibrate computational predictions for the broader benzoylamino benzoic acid series, improving the accuracy of virtual screening workflows.

Quote Request

Request a Quote for 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.